molecular formula C6H5IN2O2 B1593984 2-Iodo-5-nitroaniline CAS No. 5459-50-7

2-Iodo-5-nitroaniline

Cat. No.: B1593984
CAS No.: 5459-50-7
M. Wt: 264.02 g/mol
InChI Key: VKQOHFHGWCXKOA-UHFFFAOYSA-N
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Description

2-Iodo-5-nitroaniline is an aromatic compound with the molecular formula C6H5IN2O2. It is characterized by the presence of an iodine atom and a nitro group attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-5-nitroaniline can be synthesized through a multi-step process involving the nitration of aniline followed by iodination. The nitration of aniline typically involves the reaction of aniline with nitric acid and sulfuric acid to introduce the nitro group at the para position. The iodination step can be achieved using N-iodosuccinimide (NIS) in the presence of a catalyst such as acetic acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The grinding method using N-iodosuccinimide has been reported to provide high yields and selectivity, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Iodo-5-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Iodo-5-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can modulate biological pathways and affect cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Iodo-5-nitroaniline is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and versatility in chemical synthesis and applications. Its ability to undergo a wide range of reactions makes it valuable in various fields of research and industry .

Properties

IUPAC Name

2-iodo-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQOHFHGWCXKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282072
Record name 2-iodo-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5459-50-7
Record name 5459-50-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24060
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-iodo-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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